molecular formula C21H28N2O4S B2807594 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide CAS No. 941996-99-2

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

Cat. No.: B2807594
CAS No.: 941996-99-2
M. Wt: 404.53
InChI Key: SYTIEYSMBFQCGB-UHFFFAOYSA-N
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Description

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with morpholine to form the morpholinoethyl derivative. Finally, the phenylethanesulfonamide moiety is introduced through a sulfonation reaction using phenylethanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign reagents are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The compound may also interact with cellular receptors, leading to changes in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-methoxyphenyl)-2-piperidinoethyl)-2-phenylethanesulfonamide
  • N-(2-(3-methoxyphenyl)-2-pyrrolidinoethyl)-2-phenylethanesulfonamide

Uniqueness

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is unique due to its morpholine ring, which imparts distinct physicochemical properties compared to its piperidine and pyrrolidine analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-26-20-9-5-8-19(16-20)21(23-11-13-27-14-12-23)17-22-28(24,25)15-10-18-6-3-2-4-7-18/h2-9,16,21-22H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTIEYSMBFQCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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